molecular formula C20H18N4O B2632179 5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 896678-01-6

5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2632179
CAS No.: 896678-01-6
M. Wt: 330.391
InChI Key: RAIKLOKFIYDPQU-UHFFFAOYSA-N
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Description

5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolopyrimidine derivative characterized by a fused bicyclic core structure. Its molecular formula is C₂₂H₂₀N₄O, with substituents at the N1 (p-tolyl) and N5 (3-methylbenzyl) positions. Its synthesis typically involves acid-catalyzed condensation or multi-step heterocyclization reactions, as seen in related compounds .

Properties

IUPAC Name

1-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-14-6-8-17(9-7-14)24-19-18(11-22-24)20(25)23(13-21-19)12-16-5-3-4-15(2)10-16/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIKLOKFIYDPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzylamine and a suitable pyrazole derivative, the reaction proceeds through a series of steps including condensation, cyclization, and functional group modifications.

    Condensation Reaction: The initial step often involves the condensation of 3-methylbenzylamine with a pyrazole derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Cyclization: The intermediate product undergoes cyclization under basic conditions, typically using sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) in an appropriate solvent like ethanol or dimethylformamide (DMF).

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄), resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under the influence of strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or Pd/C under hydrogen atmosphere.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds designed with similar structural features to 5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been evaluated for their efficacy as epidermal growth factor receptor inhibitors (EGFRIs). One notable derivative showed an IC50 value of 0.016 µM against wild-type EGFR and demonstrated potent activity against mutant EGFR (IC50 = 0.236 µM) . This suggests that compounds within this class can effectively target cancer cells by inhibiting critical signaling pathways associated with tumor growth.

Kinase Inhibition

Inhibition of kinases such as CDK2 is another promising application area for pyrazolo[3,4-d]pyrimidine derivatives. CDK2 is a critical regulator of cell cycle progression and has been targeted for cancer therapy due to its role in tumor proliferation . Compounds that demonstrate selective inhibition of CDK2 could provide a novel approach to cancer treatment.

Data Table: Summary of Biological Activities

Compound NameTargetIC50 (µM)Mechanism
This compoundEGFR WT0.016Kinase Inhibition
Similar DerivativeEGFR T790M0.236Apoptosis Induction
Other DerivativeCDK2TBDCell Cycle Regulation

Case Study 1: Epidermal Growth Factor Receptor Inhibition

A study published in Nature explored a series of pyrazolo[3,4-d]pyrimidine derivatives, including those structurally related to this compound. The research highlighted that specific modifications at the phenyl or aliphatic regions enhanced binding affinity to the EGFR active site, leading to significant anti-proliferative effects on A549 and HCT-116 cancer cells .

Case Study 2: Selective CDK2 Inhibition

Another investigation focused on the design of small molecules targeting CDK2 using pyrazolo[3,4-d]pyrimidine scaffolds. The study revealed that certain modifications could yield potent inhibitors with favorable selectivity profiles against other kinases, thereby minimizing off-target effects and enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[3,4-d]pyrimidinone derivatives vary significantly based on substituents at the N1, N5, and C6 positions. Key structural analogues include:

Compound Name Substituents (N1/N5/C6) Biological Activity/Application Synthesis Yield/Conditions Reference ID
6-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one N1: 2,4-dinitrophenyl; C6: methyl Antimicrobial (potential) Good to excellent yields via TLC-monitored reactions
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one N1: phenyl; fused chromeno and thieno moieties Anticancer, fluorescence properties 75% yield using FeCl₃-SiO₂ catalyst in ethanol
8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one C6: pyridinyl; complex piperidinyl-ethyl chain Kinase inhibition (implied) Multi-step synthesis with HCl/THF deprotection
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one N1: 4-bromophenyl; N5: unsubstituted Intermediate for further derivatization Catalogued (95% purity)

Key Observations :

  • Synthetic Efficiency: Catalysts like FeCl₃-SiO₂ () and Preyssler nanoparticles () improve yields (up to 75–95%) by facilitating condensation and cyclization.
Physicochemical Properties
  • Solubility : The 3-methylbenzyl group in the target compound likely increases lipophilicity compared to hydroxylated analogues (e.g., 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in ).
  • Stability: Electron-donating groups (e.g., p-tolyl) enhance stability under acidic conditions, as seen in derivatives synthesized using Preyssler nanoparticles .

Biological Activity

The compound 5-(3-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is part of a class of pyrazolo[3,4-d]pyrimidine derivatives that have gained attention for their potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H18_{18}N4_{4}O

This compound features a pyrazolo[3,4-d]pyrimidine core which is known for its diverse pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been investigated for its ability to inhibit various cancer cell lines through several mechanisms:

  • Inhibition of CDK2 : The compound has shown promising results in inhibiting cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .
  • Cell Viability Assays : In vitro studies using MTT assays demonstrated that the compound exhibits significant cytotoxicity against multiple cancer cell lines including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). The IC50_{50} values are summarized in Table 1.
Cell LineIC50_{50} (nM)
MCF-725 ± 5
HepG-230 ± 6
HCT-11620 ± 4

Data expressed as mean ± SD from three independent repeats (n = 3).

The mechanisms underlying the anticancer activity of this compound include:

  • Apoptosis Induction : The compound triggers apoptosis through the activation of caspases and modulation of key apoptotic proteins such as p53 and Bax .
  • Inhibition of Tumor Growth : By targeting specific kinases involved in tumor growth, the compound demonstrates a capacity to suppress tumor proliferation effectively.

Case Studies

Several case studies have illustrated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Breast Cancer Cells : A study evaluated the effects of various derivatives on MCF-7 cells, revealing that compounds similar to this compound exhibited stronger cytotoxic effects than standard chemotherapeutics like cisplatin .
  • Mechanistic Insights : Research has shown that these compounds can modulate signaling pathways associated with cell survival and proliferation, including NF-kB and mTOR pathways .

Q & A

Q. Table 1: Synthetic Routes and Yields

MethodCatalyst/SolventYield (%)Purity (HPLC)Reference
Acid-catalyzed condensationCs12H2[NaP5W30O110]/EtOH70–9298–99
Chlorination + substitutionPOCl3/DMF44–8396–99

How can structural characterization of this compound be rigorously validated using spectroscopic and chromatographic techniques?

Basic Research Question

  • NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for p-tolyl and 3-methylbenzyl groups) and pyrazolo[3,4-d]pyrimidinone NH (δ 14.1 ppm, broad singlet) .
  • MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]+ at m/z 415.1062 for derivatives with trifluoromethyl substituents .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve baseline separation of regioisomers .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

What biological activities are reported for pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, and what experimental models validate these effects?

Advanced Research Question

  • Anticancer Activity : Derivatives arrest glioma cells (U87) in the S-phase (47.69% inhibition at 10 μM) via p53 upregulation, confirmed by flow cytometry and western blotting .
  • Antifungal Activity : 5-Amino-6-arylamino analogs inhibit Sclerotinia sclerotiorum by 100% at 50 mg/L through triazolo[1,5-a]pyrimidinone formation .

Q. Table 2: Biological Activity Data

ActivityModel/AssayIC50/Inhibition (%)MechanismReference
AntiproliferativeU87 glioma cells47.69% (10 μM)S-phase arrest, p53↑
AntifungalSclerotinia spp.100% (50 mg/L)Triazole ring formation

How can solubility challenges in biological assays be addressed for hydrophobic derivatives?

Advanced Research Question

  • Co-solvent systems : Use DMSO (≤0.1% v/v) for initial stock solutions, diluted in PBS with 10% cyclodextrin to improve aqueous stability .
  • Prodrug strategies : Introduce phosphate or glycosyl groups at the NH position to enhance hydrophilicity .

What structure-activity relationship (SAR) trends are critical for optimizing pyrazolo[3,4-d]pyrimidinone derivatives?

Advanced Research Question

  • Substituent Position : 3-Methylbenzyl at position 5 enhances membrane permeability vs. bulkier groups (e.g., 4-chlorophenyl) .
  • Electron-Withdrawing Groups : Fluorine or chlorine at position 6 increases kinase inhibition (e.g., ALDH1A subfamily selectivity) .

Q. SAR Table :

PositionModificationEffect on ActivityReference
53-Methylbenzyl↑ Lipophilicity, cell penetration
6S-(3-Fluorobenzyl)↑ Selectivity for ALDH1A

What crystallographic methods are recommended for resolving structural ambiguities in pyrazolo[3,4-d]pyrimidinones?

Advanced Research Question

  • Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction with SHELX software for refinement .
  • Twinned Crystals : Apply SHELXL’s TWIN/BASF commands to correct for pseudo-merohedral twinning .

How do pyrazolo[3,4-d]pyrimidinones induce apoptosis, and what mechanistic studies are required to confirm this?

Advanced Research Question

  • Mechanism : Upregulation of p53 triggers caspase-3 activation, confirmed by western blotting and Annexin V/PI staining .
  • Follow-up Studies : RNA-seq to identify downstream targets (e.g., BAX, PUMA) and siRNA knockdown to validate p53 dependency .

What green chemistry approaches reduce waste in the synthesis of this compound?

Advanced Research Question

  • Catalyst Recycling : Preyssler nanoparticles (Cs12H2[NaP5W30O110]) are reusable for ≥5 cycles without significant yield loss .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time (30 min vs. 24 h) and solvent use .

How can analytical method validation ensure reproducibility in quantifying this compound?

Advanced Research Question

  • HPLC Validation : Assess linearity (R² > 0.999), LOD (0.1 μg/mL), and recovery (98–102%) per ICH guidelines .
  • Forced Degradation : Expose to heat (80°C), acid (0.1 M HCl), and UV light to confirm stability-indicating assays .

How should researchers resolve contradictory data in biological activity studies?

Advanced Research Question

  • Dose-Response Curves : Confirm IC50 values across multiple assays (e.g., MTT vs. clonogenic survival) .
  • Off-Target Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .

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